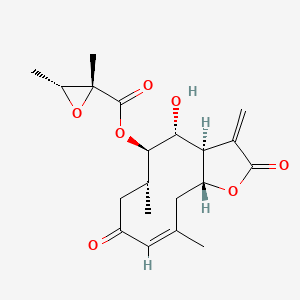
Vicolide D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vicolide D is a sesquiterpenoid lactone isolated from the plant Vicoa indica. It is one of the four Vicolides (A, B, C, and D) identified from this plant. This compound, along with Vicolide B, has been reported to exhibit anti-fertility activity .
Preparation Methods
Vicolide D is typically isolated from the plant Vicoa indica. The isolation process involves extraction and purification techniques. The plant material is first dried and powdered, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to separate and purify this compound .
Chemical Reactions Analysis
Vicolide D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Vicolide D is used as a model compound in studies of sesquiterpenoid lactones.
Biology: It has been investigated for its anti-fertility activity and potential effects on reproductive health.
Medicine: Research has explored its potential therapeutic applications, particularly in the context of its anti-fertility properties.
Industry: This compound may have applications in the development of natural product-based pharmaceuticals.
Mechanism of Action
The mechanism of action of Vicolide D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in reproductive processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Vicolide D is part of a group of sesquiterpenoid lactones that includes Vicolides A, B, and C. While Vicolide B and D exhibit anti-fertility activity, Vicolides A and C do not. This difference in biological activity highlights the unique properties of this compound compared to its analogs .
Properties
CAS No. |
103425-22-5 |
|---|---|
Molecular Formula |
C20H26O7 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C20H26O7/c1-9-6-13(21)8-10(2)17(26-19(24)20(5)12(4)27-20)16(22)15-11(3)18(23)25-14(15)7-9/h6,10,12,14-17,22H,3,7-8H2,1-2,4-5H3/b9-6-/t10-,12-,14-,15+,16-,17-,20-/m1/s1 |
InChI Key |
LMCSPYCFRTWDOG-HAZRYHAPSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)/C=C(\C[C@@H]2[C@@H]([C@H]([C@@H]1OC(=O)[C@]3([C@H](O3)C)C)O)C(=C)C(=O)O2)/C |
Canonical SMILES |
CC1CC(=O)C=C(CC2C(C(C1OC(=O)C3(C(O3)C)C)O)C(=C)C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















